Cholecystokinin (10-20)
Overview
Description
Cholecystokinin (10-20) is a peptide fragment derived from the larger cholecystokinin molecule, which is a gastrointestinal hormone and neuropeptide. Cholecystokinin plays a crucial role in digestion and satiety by stimulating the release of digestive enzymes from the pancreas and bile from the gallbladder. The cholecystokinin (10-20) fragment consists of the amino acid sequence Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholecystokinin (10-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of cholecystokinin (10-20) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cholecystokinin (10-20) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Cholecystokinin (10-20) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal physiology and neurobiology.
Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery.
Mechanism of Action
Cholecystokinin (10-20) exerts its effects by binding to cholecystokinin receptors, which are G protein-coupled receptors located in the gastrointestinal tract and central nervous system. Upon binding, it activates intracellular signaling pathways, leading to the release of digestive enzymes and bile, modulation of appetite, and regulation of gastrointestinal motility .
Comparison with Similar Compounds
Cholecystokinin (10-20) is part of a family of regulatory peptides that includes:
Gastrin: Another gastrointestinal hormone with similar functions but different receptor specificity.
Caerulein: A peptide from frog skin with similar biological activity.
Phyllocaerulein: Another frog skin peptide with comparable effects.
Uniqueness: Cholecystokinin (10-20) is unique due to its specific amino acid sequence and its role in both gastrointestinal and central nervous system functions. Its ability to modulate appetite and digestive processes makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWFYIDIZXNRQD-CQVFSJASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90N16O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143572 | |
Record name | Cholecystokinin (10-20) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-23-0 | |
Record name | Cholecystokinin (10-20) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholecystokinin (10-20) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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